molecular formula C11H10BrNO3 B8033971 3-(3-Bromo-4,5-dimethoxyphenyl)-3-oxopropanenitrile CAS No. 1706435-21-3

3-(3-Bromo-4,5-dimethoxyphenyl)-3-oxopropanenitrile

Cat. No.: B8033971
CAS No.: 1706435-21-3
M. Wt: 284.11 g/mol
InChI Key: DDYVGGYGYYINHN-UHFFFAOYSA-N
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Description

3-(3-Bromo-4,5-dimethoxyphenyl)-3-oxopropanenitrile is an organic compound with the molecular formula C11H10BrNO3. It is characterized by the presence of a bromo group and two methoxy groups attached to a phenyl ring, along with a nitrile and a ketone functional group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromo-4,5-dimethoxyphenyl)-3-oxopropanenitrile typically involves the reaction of 3-bromo-4,5-dimethoxybenzaldehyde with malononitrile in the presence of a base such as piperidine. The reaction proceeds via a Knoevenagel condensation, followed by cyclization and dehydration steps to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromo-4,5-dimethoxyphenyl)-3-oxopropanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine or the ketone group to an alcohol.

    Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups replacing the bromo group.

Scientific Research Applications

3-(3-Bromo-4,5-dimethoxyphenyl)-3-oxopropanenitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Bromo-4,5-dimethoxyphenyl)-3-oxopropanenitrile involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been identified as apoptosis-inducing agents, which work by destabilizing tubulin and disrupting the microtubule network within cells . This leads to cell cycle arrest and induction of apoptosis, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Bromo-4,5-dimethoxyphenyl)acrylic acid: This compound shares a similar phenyl ring structure with bromo and methoxy groups but differs in its functional groups.

    (3-Bromo-4,5-dimethoxyphenyl)methanol: Another related compound with similar substituents on the phenyl ring but with a hydroxyl group instead of a nitrile and ketone.

Uniqueness

3-(3-Bromo-4,5-dimethoxyphenyl)-3-oxopropanenitrile is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations and its potential as a lead compound in drug development highlight its significance in scientific research.

Properties

IUPAC Name

3-(3-bromo-4,5-dimethoxyphenyl)-3-oxopropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO3/c1-15-10-6-7(9(14)3-4-13)5-8(12)11(10)16-2/h5-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDYVGGYGYYINHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C(=O)CC#N)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101225543
Record name Benzenepropanenitrile, 3-bromo-4,5-dimethoxy-β-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101225543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1706435-21-3
Record name Benzenepropanenitrile, 3-bromo-4,5-dimethoxy-β-oxo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1706435-21-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenepropanenitrile, 3-bromo-4,5-dimethoxy-β-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101225543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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